2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole
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Overview
Description
2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound with a molecular formula of C₁₁H₁₀N₄. It is a derivative of naphthoimidazole and features a hydrazono group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthoquinone with hydrazine derivatives. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoimidazole derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazono group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoimidazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole involves its interaction with various molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-naphtho[2,3-d]imidazole: Lacks the hydrazono group, resulting in different chemical reactivity and biological activity.
1H-benzo[d]imidazole: A simpler structure with different electronic properties.
2-Phenylimidazole: Contains a phenyl group instead of a naphtho group, leading to different applications
Uniqueness
2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H10N4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
1H-benzo[f]benzimidazol-2-ylhydrazine |
InChI |
InChI=1S/C11H10N4/c12-15-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,12H2,(H2,13,14,15) |
InChI Key |
DERBCTGKIAGVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)NN |
Origin of Product |
United States |
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